molecular formula C24H19N3O B2423558 1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 132377-95-8

1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2423558
CAS No.: 132377-95-8
M. Wt: 365.436
InChI Key: PSFGQDAWPPAWJT-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core linked to a methoxynaphthalene and phenylmethyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the coupling of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium and copper catalysts under a nitrogen atmosphere . The reaction mixture is stirred overnight at elevated temperatures, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce methoxynaphthalenes.

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxynaphthalen-1-yl)ethynyl]benzotriazole
  • 1-[(2-Methoxynaphthalen-1-yl)phenyl]benzotriazole

Uniqueness

1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-28-22-16-15-17-9-5-6-12-19(17)23(22)24(18-10-3-2-4-11-18)27-21-14-8-7-13-20(21)25-26-27/h2-16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFGQDAWPPAWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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